molecular formula C18H15F3N4O2 B2934440 1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-24-9

1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934440
CAS No.: 871323-24-9
M. Wt: 376.339
InChI Key: TUSQVVGNFABFMD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenyl hydrazine, 2-(trifluoromethyl)benzaldehyde, and methyl acetoacetate.

    Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting the hydrazine derivative with the aldehyde in the presence of a suitable catalyst.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the triazole intermediate with an appropriate amine derivative under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of new diagnostic tools.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the trifluoromethyl group, which may affect its biological activity.

    1-(2-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the trifluoromethyl group on the phenyl ring, which may influence its chemical properties.

    1-(2-Methoxyphenyl)-5-methyl-N-[2-(fluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group, which may alter its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-11-16(23-24-25(11)14-9-5-6-10-15(14)27-2)17(26)22-13-8-4-3-7-12(13)18(19,20)21/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSQVVGNFABFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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